Experimental Allergic Encephalitogenic Peptide (human)

Vue d'ensemble

Description

Experimental Allergic Encephalitogenic Peptide (human) is a synthetic peptide used primarily in scientific research to study autoimmune diseases, particularly multiple sclerosis. This peptide is known to induce experimental allergic encephalomyelitis in animal models, which is a widely used model for studying the pathogenesis and potential treatments for multiple sclerosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Experimental Allergic Encephalitogenic Peptide (human) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of Experimental Allergic Encephalitogenic Peptide (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product undergoes rigorous quality control to ensure purity and correct sequence .

Analyse Des Réactions Chimiques

Types of Reactions: Experimental Allergic Encephalitogenic Peptide (human) primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical reactions, such as phosphorylation and glycosylation

Activité Biologique

The Experimental Allergic Encephalitogenic Peptide (human) is a synthetic peptide derived from myelin proteins, primarily associated with the pathogenesis of multiple sclerosis (MS) and experimental autoimmune encephalomyelitis (EAE). This peptide is instrumental in studying autoimmune responses and the mechanisms underlying demyelination in the central nervous system (CNS).

The biological activity of the Experimental Allergic Encephalitogenic Peptide (EAE) involves its role as an antigen that can induce EAE in susceptible animal models. The peptide elicits an immune response characterized by the activation of T cells, which subsequently leads to inflammation and demyelination.

- T Cell Activation : Upon immunization with the peptide, T cells proliferate and produce pro-inflammatory cytokines, particularly Th1 cytokines, which are crucial for the development of EAE .

- Cytokine Profile : The peptide influences the cytokine milieu, promoting a shift towards a Th1 response, which is associated with autoimmune pathology in MS .

Induction of EAE

In various studies, administration of the Experimental Allergic Encephalitogenic Peptide has been shown to induce EAE in rodent models. For instance:

- Guinea Pig Studies : Immunization with encephalitogenic peptides resulted in significant cellular immunity to the brain protein but not to non-encephalitogenic variants. This suggests a specific immune response directed towards the encephalitogenic determinants .

- Mouse Models : Mice immunized with human MOG 35-55 exhibited weak clinical signs of EAE compared to those immunized with rodent equivalents, indicating species-specific differences in immunogenicity and encephalitogenicity .

Case Studies

Several case studies have illustrated the effects of this peptide on immune responses:

- Study on Liposome Encapsulation : A study demonstrated that liposome-encapsulated versions of myelin basic protein peptides significantly reduced disease severity in EAE models by modulating immune responses and enhancing neuroprotection through brain-derived neurotrophic factor production .

- Clinical Trials : Phase I trials using peptide vaccinations have shown varying results; while some reported safety and tolerability, others indicated potential exacerbation of symptoms due to enhanced T cell responses against specific myelin peptides .

Comparative Data

The following table summarizes key findings from studies involving the Experimental Allergic Encephalitogenic Peptide:

Applications De Recherche Scientifique

The Experimental Allergic Encephalitogenic Peptide is derived from myelin proteins and is instrumental in studying autoimmune responses. Its biological activity includes:

- T Cell Activation : The peptide induces a robust immune response characterized by T cell proliferation and the production of pro-inflammatory cytokines, particularly Th1 cytokines, which are crucial for EAE development .

- Cytokine Profile Modulation : The peptide shifts the cytokine milieu towards a Th1 response, associated with autoimmune pathology in MS .

Induction of EAE

The peptide has been shown to effectively induce EAE in various rodent models:

- Guinea Pig Studies : Immunization with encephalitogenic peptides resulted in significant cellular immunity specific to brain proteins .

- Mouse Models : Studies indicate that mice immunized with human MOG 35-55 exhibit varying clinical signs compared to those immunized with rodent equivalents, highlighting species-specific immunogenicity differences .

Case Studies

Several studies have demonstrated the utility of the Experimental Allergic Encephalitogenic Peptide in understanding and treating autoimmune conditions:

- Liposome Encapsulation Study : Research showed that liposome-encapsulated myelin basic protein peptides reduced disease severity in EAE models by modulating immune responses and enhancing neuroprotection through brain-derived neurotrophic factor production .

- Anaphylaxis Prevention : A study focused on engineered altered peptide ligands (APL) that prevent anaphylaxis while maintaining T cell tolerance. Administration of these APLs during ongoing EAE led to rapid remission of clinical signs without adverse effects .

Comparative Data

The following table summarizes key findings from studies involving the Experimental Allergic Encephalitogenic Peptide:

| Study Type | Findings | Notes |

|---|---|---|

| Guinea Pig Immunization | Significant cellular immunity to brain proteins | Specific immune response observed |

| Mouse Model Immunization | Varying clinical signs based on peptide variant | Species-specific immunogenicity differences |

| Liposome Encapsulation | Reduced disease severity through neuroprotection | Enhanced immune modulation noted |

| APL Administration | Complete protection from EAE induction; rapid remission during active disease | No adverse effects linked to cytokine release |

Propriétés

IUPAC Name |

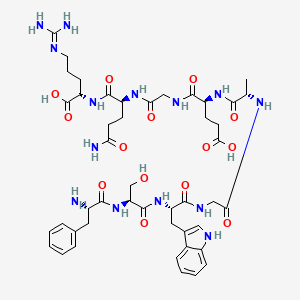

(4S)-5-[[2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N14O14/c1-24(39(67)57-30(14-16-38(65)66)41(69)53-22-37(64)56-31(13-15-35(48)62)43(71)58-32(45(73)74)12-7-17-51-46(49)50)55-36(63)21-54-42(70)33(19-26-20-52-29-11-6-5-10-27(26)29)59-44(72)34(23-61)60-40(68)28(47)18-25-8-3-2-4-9-25/h2-6,8-11,20,24,28,30-34,52,61H,7,12-19,21-23,47H2,1H3,(H2,48,62)(H,53,69)(H,54,70)(H,55,63)(H,56,64)(H,57,67)(H,58,71)(H,59,72)(H,60,68)(H,65,66)(H,73,74)(H4,49,50,51)/t24-,28-,30-,31-,32-,33-,34-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYPSYZBJKQBOS-RNQSNQQQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64N14O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1037.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.